REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][c:7]([CH:13]([CH2:14][CH3:15])[CH2:16][CH3:17])[cH:8][c:9]([O:11][CH3:12])[cH:10]1.[ClH:18]>>[O:2]=[C:3]([OH:4])[c:5]1[n:6][c:7]([CH:13]([CH2:14][CH3:15])[CH2:16][CH3:17])[cH:8][c:9]([O:11][CH3:12])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(CC)c1cc(OC)cc(C(=O)OC)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CCC(CC)c1cc(OC)cc(C(=O)O)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |